Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate

Description

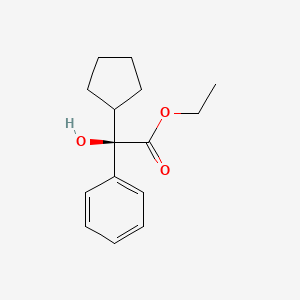

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a cyclopentyl group, a hydroxy group, and a benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C15H20O3/c1-2-18-14(16)15(17,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13,17H,2,6-7,10-11H2,1H3/t15-/m0/s1 |

InChI Key |

YXQLGYVHODRFHA-HNNXBMFYSA-N |

Isomeric SMILES |

CCOC(=O)[C@@](C1CCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or bromo derivatives of the benzene ring.

Scientific Research Applications

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects.

Comparison with Similar Compounds

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can be compared with other similar compounds, such as:

Ethyl benzoate: Lacks the cyclopentyl and hydroxy groups, making it less complex and potentially less versatile in its applications.

Cyclopentyl acetate: Lacks the benzene ring and hydroxy group, resulting in different chemical properties and reactivity.

Phenylacetic acid esters: Similar in structure but may have different biological activities due to the absence of the cyclopentyl group.

The uniqueness of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate

- CAS Number : 8015-54-1

- Molecular Formula : C₁₈H₂₅NO₃

Biological Activity Overview

The biological activity of ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate has been investigated in various studies, focusing primarily on its anti-inflammatory and analgesic properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture models. This activity is crucial for its potential application in treating inflammatory diseases.

Analgesic Effects

In animal models, ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism appears to involve modulation of pain pathways via cyclooxygenase inhibition.

The mechanisms by which ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of Cyclooxygenase Enzymes : Similar to NSAIDs, it may inhibit COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins involved in inflammation and pain.

- Modulation of Nitric Oxide Pathways : The compound may also influence nitric oxide synthase activity, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Showed significant reduction in TNF-α levels in RAW 264.7 macrophages treated with the compound. |

| Study 2 | Assess analgesic properties | Demonstrated pain relief in rodent models comparable to ibuprofen. |

| Study 3 | Investigate safety profile | No significant toxicity observed at therapeutic doses; further studies recommended for long-term effects. |

Detailed Research Findings

- Anti-inflammatory Activity : A recent study utilized LPS-stimulated RAW 264.7 cells to assess the compound's efficacy in reducing nitric oxide production and inflammatory cytokine release. Results indicated a dose-dependent inhibition, suggesting a robust anti-inflammatory profile .

- Analgesic Efficacy : In a controlled experiment involving mice subjected to formalin-induced pain, administration of ethyl (alphaR)-alpha-cyclopentyl-alpha-hydroxybenzeneacetate resulted in a marked decrease in pain behavior, indicating its potential as an analgesic agent .

- Safety and Toxicology : Toxicological assessments revealed that the compound was well-tolerated at doses effective for anti-inflammatory and analgesic actions, with no adverse effects noted during the study period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.